molecular formula C17H19FN4O2 B11448072 Butyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Butyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11448072
M. Wt: 330.36 g/mol
InChI Key: ADMYGALUYHTZNY-UHFFFAOYSA-N
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Description

Butyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the reaction of hydrazonyl bromides with active methylene compounds, followed by cyclization and functionalization steps . The reaction conditions often involve the use of catalysts such as dicationic molten salts, which facilitate the formation of the triazolo-pyrimidine core under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of green solvents and recyclable catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Butyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include hydrazonyl bromides, active methylene compounds, and various catalysts. The reaction conditions are generally mild, with temperatures ranging from room temperature to 70°C, and the use of solvents like ethanol or water .

Major Products

The major products formed from these reactions include various substituted triazolo-pyrimidine derivatives, which can be further functionalized to enhance their biological activity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the fluorophenyl group contributes to its stability and potency in various applications .

Properties

Molecular Formula

C17H19FN4O2

Molecular Weight

330.36 g/mol

IUPAC Name

butyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19FN4O2/c1-3-4-9-24-16(23)14-11(2)21-17-19-10-20-22(17)15(14)12-5-7-13(18)8-6-12/h5-8,10,15H,3-4,9H2,1-2H3,(H,19,20,21)

InChI Key

ADMYGALUYHTZNY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)F)C

Origin of Product

United States

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